7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c1-9-8-13-15-7-6-12(17(13)16-9)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUHRMVOOVHZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326924 | |
| Record name | 7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666512 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478258-87-6 | |
| Record name | 7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 3-amino-1H-pyrazole in the presence of a suitable catalyst, followed by cyclization with a methylating agent to introduce the methyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Halogenation Reactions
The pyrazolo[1,5-a]pyrimidine core undergoes regioselective halogenation at position 3 due to the electron-rich nature of the pyrazole ring.
Bromination and Iodination
A one-pot oxidative halogenation protocol using NaX (X = Br, I) and K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> in aqueous media enables efficient 3-halo-substitution (Table 1) .
Table 1: Halogenation conditions and yields
| Halogen Source | Oxidant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| NaBr (1.2 eq) | K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> (1.5 eq) | H<sub>2</sub>O | 80 | 84 |
| NaI (1.2 eq) | K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> (1.5 eq) | H<sub>2</sub>O | 80 | 94 |
Mechanism :
-
Initial cyclocondensation forms the pyrazolo[1,5-a]pyrimidine intermediate.
-
Oxidative halogenation proceeds via electrophilic attack at C3, facilitated by K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>-generated halonium ions .
Electrophilic Substitution: Selenylation and Sulfenylation
Electrochemical methods enable regioselective C–H chalcogenation at position 3 under mild conditions .
Selenylation with Diphenyl Diselenide
Conditions :
-
Reagents: Diphenyl diselenide (0.5 eq), TBABF<sub>4</sub> (20 mol%)
-
Solvent: Acetonitrile
-
Current: 10 mA, graphite electrodes
Table 2: Selenylation yields with substituent variations
| Substituent on 7-aryl | Yield (%) |
|---|---|
| 4-Fluorophenyl | 87 |
| 4-Cyanophenyl | 92 |
| 2-Naphthyl | 85 |
Sulfenylation with Diphenyl Disulfide
Conditions :
Mechanism : Radical cross-coupling mediated by electrochemically generated chalcogen radicals .
Cross-Coupling Reactions
The 3-halo derivatives serve as precursors for palladium-catalyzed couplings.
Suzuki-Miyaura Coupling
Conditions :
-
Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)
-
Base: K<sub>2</sub>CO<sub>3</sub>
-
Solvent: DMF/H<sub>2</sub>O (3:1)
Example :
3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine + Phenylboronic acid → 3-Phenyl derivative (84% yield) .
Buchwald-Hartwig Amination
Conditions :
-
Catalyst: Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos
-
Amine: Morpholine (2 eq)
-
Solvent: Toluene, 110°C
Oxidation of Methyl Group
The 2-methyl group is oxidized to a carboxylic acid using KMnO<sub>4</sub> in acidic media (Yield: 65–72%).
Reduction of Nitriles
Nitrile substituents (e.g., at position 6) are reduced to amines using LiAlH<sub>4</sub> (Yield: 60–68%).
Nucleophilic Aromatic Substitution
The 3-halo derivatives undergo substitution with nucleophiles:
Example :
3-Bromo derivative + KOtBu → 3-Methoxy derivative (DMF, 80°C, Yield: 73%) .
Functionalization via Directed C–H Activation
Directed ortho-metalation (DoM) strategies enable functionalization of the 4-fluorophenyl group using LDA/TMEDA, followed by quenching with electrophiles (e.g., CO<sub>2</sub>, DMF) .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Substituent Variations at Position 7
The 7-position of the pyrazolo[1,5-a]pyrimidine core is critical for target engagement and selectivity. Key comparisons include:
Key Insight : Electron-withdrawing groups (e.g., fluorine, chlorine) at the 7-position often improve binding to enzymatic targets, while bulky or polar groups (e.g., morpholine) enhance isoform selectivity in kinase inhibition .
Substituent Variations at Position 2
The 2-position influences solubility and steric interactions:
Key Insight: Methyl groups at position 2 simplify synthesis and reduce metabolic degradation, while sulfonyl or amino groups enhance target specificity .
Antitumor Activity
Pyrazolo[1,5-a]pyrimidines with aryl substituents at position 7 exhibit notable antitumor effects. For example:
- 7-(4-Chlorophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine showed moderate activity against HepG2 liver cancer cells (IC50 = 63.2 µM) .
- A coumarin-pyrazolo[1,5-a]pyrimidine hybrid (7c ) demonstrated potent activity against HEPG2-1 (IC50 = 2.70 µM), suggesting fused heterocycles improve cytotoxicity .
Enzyme Inhibition
- 7-(4-Methylphenyl)tetrazolo[1,5-a]pyrimidine inhibited α-glucosidase (IC50 = 49.8 µM), highlighting the role of hydrophobic interactions in enzyme binding .
- 3-(4-Fluorophenyl)-6,7-dimethylpyrazolo[1,5-a]pyrimidine (10f) emerged as a selective COX-2 inhibitor, with a 1,000-fold selectivity over COX-1 .
Hormonal Modulation
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine acted as an ERβ-selective antagonist (36-fold selectivity over ERα), driven by fluorine’s electronic effects .
Biological Activity
7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C13H10FN3
- Molecular Weight : 227.24 g/mol
- CAS Number : 478258-87-6
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various mechanisms of action, particularly in targeting specific enzymes and pathways in cellular processes. Notably, studies have shown that these compounds can act as selective inhibitors for certain protein kinases, which are crucial in cancer cell proliferation and survival.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting the growth of cancer cells through apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Some studies suggest that it may possess antimicrobial properties, particularly against Mycobacterium tuberculosis, making it a candidate for further exploration in tuberculosis treatment.
- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell growth | |
| Antimicrobial | Active against M. tuberculosis | |
| Enzyme Inhibition | Inhibits protein kinases |
Case Studies
- Anticancer Studies : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) and subsequent apoptosis .
- Antimicrobial Efficacy : In a high-throughput screening assay, this compound was identified as a lead compound against Mycobacterium tuberculosis. The study highlighted its low cytotoxicity towards mammalian cells while effectively reducing bacterial viability .
- Enzyme Targeting : Research focusing on the inhibition of specific kinases revealed that this compound could selectively inhibit pathways critical for cancer cell survival without affecting normal cells significantly .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine derivatives?
- Methodology : The synthesis typically involves cyclization reactions of β-enaminones with substituted pyrazole amines. For example:
- Microwave-assisted synthesis : β-enaminones (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione) react with 3-methyl-1H-pyrazol-5-amine under microwave irradiation (160°C, 15 min) to yield derivatives in 67–93% yields .
- Reflux in pyridine : Reactions with phosphorus oxychloride (POCl₃) and triethylamine in 1,4-dioxane under reflux (3–6 hours) are used for halogenation or functionalization .
Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives?
- Analytical Techniques :
- NMR/IR : Confirm substituent positions and functional groups (e.g., ¹H/¹³C NMR for fluorophenyl protons at δ 7.2–7.6 ppm) .
- X-ray crystallography : Resolves bond angles (e.g., C–C bond lengths: ~1.39–1.48 Å) and confirms planar heterocyclic cores (monoclinic, space group P2₁/c) .
- Example : The title compound's structure was validated via single-crystal X-ray diffraction (R factor = 0.055; Z = 4) .
Q. What biological activities are associated with this compound class?
- Key Activities :
- Enzyme inhibition : Acts as HMG-CoA reductase inhibitors (IC₅₀: <1 µM) and COX-2 selective inhibitors .
- Anticancer potential : Derivatives show activity against kinases (e.g., KDR kinase) and CRF1 receptors .
- Mechanism : The 4-fluorophenyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can contradictory data in synthesis yields or purity be resolved?
- Root Causes : Variations arise from solvent choice (pyridine vs. DMF), catalysts, or reaction time. For example, microwave synthesis improves reproducibility (RME >40%) compared to traditional reflux .
- Mitigation : Use column chromatography (silica gel, 9:1 petroleum ether/ethyl acetate) and recrystallization (ethanol/acetone) to isolate pure products (>95% purity) .
Q. What structure-activity relationships (SAR) govern biological efficacy?
- Substituent Effects :
- Fluorophenyl group : Enhances lipophilicity (logP: ~3.2) and bioavailability .
- Trifluoromethyl : Increases electron-withdrawing effects, improving binding to ATP pockets in kinases .
Q. What green chemistry strategies optimize synthesis efficiency?
- Methods :
- Solvent-free microwave synthesis : Reduces waste (sub-products: methanol, water) and achieves RME up to 53% .
- Catalyst-free conditions : Avoid toxic reagents (e.g., Pd catalysts), lowering E-factor to 1.7–6.1 .
Q. How do analytical challenges (e.g., hygroscopicity) impact purity assessment?
- Solutions :
- HPLC-MS : Quantifies impurities (e.g., dimerization byproducts) with <0.1% detection limits .
- Dynamic vapor sorption (DVS) : Monitors hygroscopicity in solid-state forms (e.g., polymorph stability at 40% RH) .
Q. What crystallographic data validate molecular conformation?
- Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
